molecular formula C10H18O3 B8725524 Tetrahydropyranyl ether CAS No. 709-84-2

Tetrahydropyranyl ether

Cat. No. B8725524
CAS RN: 709-84-2
M. Wt: 186.25 g/mol
InChI Key: HUHXLHLWASNVDB-UHFFFAOYSA-N
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Patent
US04609671

Procedure details

A solution of 1.23 g of Part F cyano-alcohol (7.36 mmole) in 20 ml of dry methylene chloride was treated with 800 ml of dihydropyran (8.89 mmole) and catalytic amount of p-toluene sulfonic acid at 0°-5° C. After 4 hours, the reaction mixture was diluted with ether and washed with aqueous sodium bicarbonate solution. The aqueous layer was reextracted twice with ether. The combined organic extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude residue was chromatographed on a silica gel column and eluted with 20-25% ethyl acetate in hexane to obtain 1.61 g of title tetrahydropyranyl ether.
Quantity
7.36 mmol
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:3])#N.[O:4]1[CH:9]=[CH:8][CH2:7][CH2:6][CH2:5]1.[C:10]1(C)C=C[C:13](S(O)(=O)=O)=[CH:12][CH:11]=1.CC[O:23]CC>C(Cl)Cl>[O:4]1[CH2:5][CH2:6][CH2:7][CH2:8][CH:9]1[O:23][CH:13]1[CH2:12][CH2:11][CH2:10][CH2:1][O:3]1

Inputs

Step One
Name
Quantity
7.36 mmol
Type
reactant
Smiles
C(#N)O
Name
Quantity
800 mL
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with aqueous sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was chromatographed on a silica gel column
WASH
Type
WASH
Details
eluted with 20-25% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O1C(CCCC1)OC1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.61 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.